

Application Notes and Protocols: Methyl L-tert-leucinate hydrochloride

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Compound of Interest

Compound Name: *Methyl L-tert-leucinate
hydrochloride*

Cat. No.: *B057063*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for **Methyl L-tert-leucinate hydrochloride**, a key chiral building block in synthetic chemistry.^{[1][2][3]} Its bulky tert-butyl side chain provides unique steric properties, making it a valuable component in the stereoselective synthesis of peptides, peptidomimetics, and other complex chiral molecules.^[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **Methyl L-tert-leucinate hydrochloride** is presented below.

Property	Value	Reference(s)
CAS Number	63038-27-7	[1][4][5][6]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[6]
Molecular Weight	181.66 g/mol	[4][5][7]
Appearance	White to off-white powder or crystals	[4][5][8]
Melting Point	183.0 °C	[4]
Optical Activity	[α] ²⁰ /D +17.5±1°, c = 1% in methanol	[4]
¹ H NMR (300 MHz, DMSO-d ₆)	δ 1.00 (9H, s), 3.66 (1H, s), 8.31-9.00 (3H, m) ppm	[8]
¹³ C NMR (75 MHz, DMSO-d ₆)	δ 26.3, 33.1, 52.3, 60.7, 168.8 ppm	[8]
IR (ν _{max} (neat))	3383, 2961, 2365, 1735, 1613, 1517, 1248 cm ⁻¹	[8]
Mass Spec (LRMS, +ESI)	m/z: 146.1 ([M+H] ⁺ 100%)	[8]

Experimental Protocols

Protocol 1: Synthesis of Methyl L-tert-leucinate hydrochloride via Thionyl Chloride Esterification

This protocol details the synthesis of **Methyl L-tert-leucinate hydrochloride** from L-tert-leucine using thionyl chloride in methanol.[8]

Materials:

- L-tert-leucine
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)

- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and stirring apparatus, dissolve L-tert-leucine (1.0 g, 7.7 mmol) in methanol (60 mL).
- Carefully add thionyl chloride (5.6 mL, 77 mmol) to the solution.
- Heat the mixture at reflux for 16 hours.
- After cooling to room temperature, remove the volatiles under reduced pressure using a rotary evaporator.
- Triturate the residue with diethyl ether to induce precipitation of a white solid.
- Collect the solid by filtration and dry it in vacuo to obtain **Methyl L-tert-leucinate hydrochloride**.

Expected Yield: ~100% (1.1 g)[8]

Characterization: The product can be characterized by IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.[8]

Protocol 2: Synthesis of Methyl L-tert-leucinate hydrochloride using Trimethylchlorosilane

This protocol offers an alternative, milder method for the synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMSCl).^{[9][10]}

Materials:

- L-tert-leucine
- Methanol (MeOH)
- Trimethylchlorosilane (TMSCl), freshly distilled
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator

Procedure:

- Place L-tert-leucine (0.1 mol) in a round-bottom flask.
- Slowly add freshly distilled trimethylchlorosilane (0.2 mol) while stirring with a magnetic stirrer.
- Add methanol (100 mL) to the mixture.
- Stir the resulting solution or suspension at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.

Advantages: This method is advantageous due to its mild reaction conditions, simple work-up, and generally good to excellent yields.^{[9][10]}

Protocol 3: Purification of Amino Acid Methyl Ester Hydrochlorides

This protocol, adapted from a method for purifying L-leucine methyl ester hydrochloride, can be used to increase the purity of the target compound.^[11]

Materials:

- Crude **Methyl L-tert-leucinate hydrochloride** (purity < 95%)
- Activated carbon
- Water
- Filter paper/filtration apparatus
- Beaker
- Stirring apparatus
- pH meter or pH paper
- Vacuum concentrator/rotary evaporator

Procedure:

- Dissolve the crude **Methyl L-tert-leucinate hydrochloride** in water to create an aqueous solution.
- Add activated carbon to the solution while stirring. The weight ratio of the crude solid to activated carbon should be approximately 1:0.3 to 1:0.5.
- Adjust the pH of the solution to between 5.3 and 6.5.
- Filter the mixture to remove the activated carbon and obtain a clear filtrate.
- Concentrate the filtrate under reduced pressure until the volume is reduced to 10-20% of the original volume.
- Cool the concentrated solution to induce crystallization.

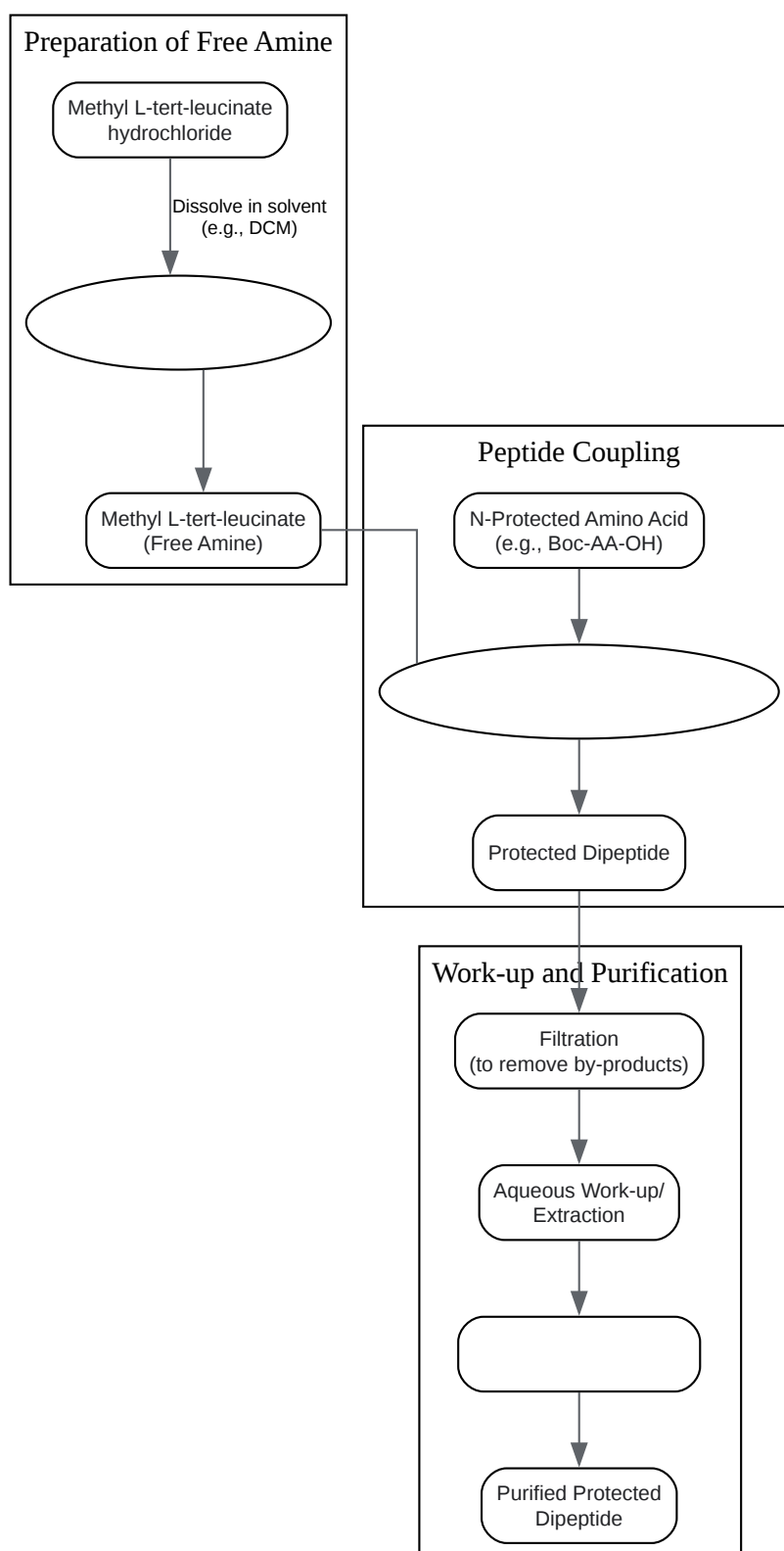
- Collect the crystals by filtration and dry them to obtain purified **Methyl L-tert-leucinate hydrochloride**.

Applications in Peptide Synthesis

Methyl L-tert-leucinate hydrochloride is a valuable building block in peptide synthesis.^[12]
^[13] After removal of the hydrochloride salt, typically by treatment with a base, the resulting free amine can be coupled with an N-protected amino acid to form a dipeptide.

Workflow for Dipeptide Synthesis

The following diagram illustrates a general workflow for the synthesis of a dipeptide using **Methyl L-tert-leucinate hydrochloride**.



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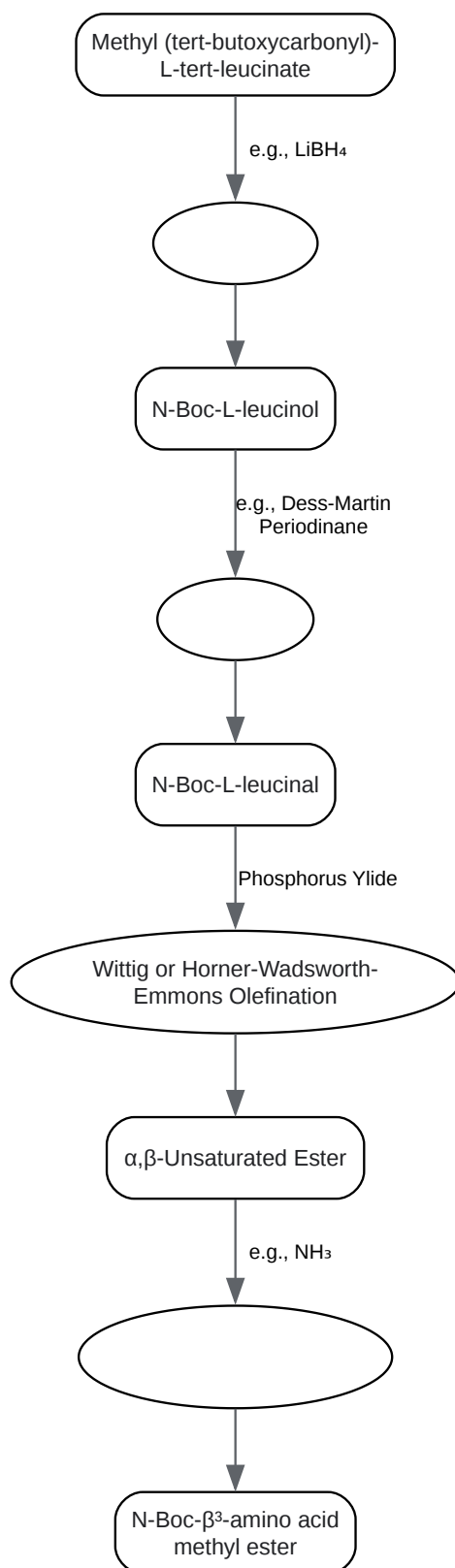
Caption: Workflow for the solution-phase synthesis of a dipeptide.

Asymmetric Synthesis Applications

Methyl L-tert-leucinate serves as a versatile chiral precursor for the synthesis of other complex chiral molecules, such as β -amino acids.^[14] The inherent stereocenter and the steric bulk of the tert-butyl group can effectively direct the stereochemical outcome of subsequent reactions.^[14]

Logical Workflow for β^3 -Amino Acid Synthesis

The following diagram outlines a potential synthetic route from Methyl L-tert-leucinate to a β^3 -amino acid derivative.



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Caption: Role of Methyl L-tert-leucinate as a chiral precursor.

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